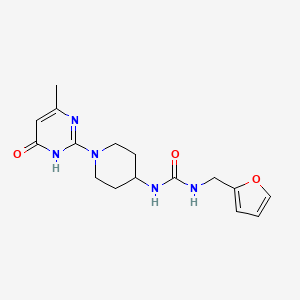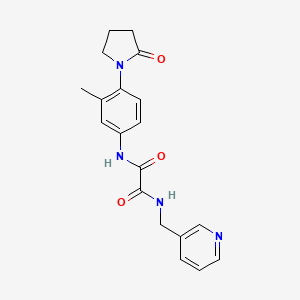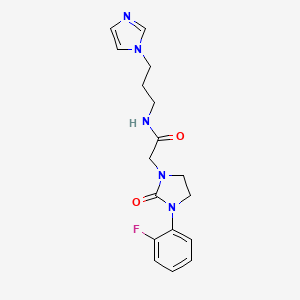![molecular formula C17H18N4O5S B2489841 3-Methyl-5-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2034298-58-1](/img/structure/B2489841.png)
3-Methyl-5-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related complex molecules often involves multi-step reactions, including the use of benzotriazole, dimethoxytetrahydrofuran, and phenylglycinol to create novel chiral pyrrolidine synthons. These compounds are then further reacted with various reagents such as organosilicon, organophosphorus, organozinc, and Grignard reagents to afford chiral 2-substituted and 2,5-disubstituted pyrrolidines, showcasing the compound's complex synthetic pathway and versatility (Katritzky et al., 1999).
Molecular Structure Analysis
The molecular structure of compounds in this category is often determined by X-ray crystallography, providing detailed insights into their 3D conformation. For example, related compounds have been analyzed to confirm their crystal structure, elucidating the spatial arrangement and confirming theoretical predictions about molecular geometry (Katritzky et al., 1999).
Chemical Reactions and Properties
Chemical reactions involving these compounds can be diverse, including cycloaddition reactions, substitutions, and transformations leading to the creation of a wide array of derivatives with different chemical properties. Such versatility underpins the compound's utility in synthesizing various chemical entities for further application in non-medical contexts (Gao & Lam, 2008).
Aplicaciones Científicas De Investigación
Antitumor and Antibacterial Agents
Compounds related to 3-Methyl-5-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one have been synthesized for their potent antitumor and antibacterial properties. These compounds show higher activity against liver, colon, and lung cancer cell lines compared to standard drugs, as well as high activity against Gram-positive and Gram-negative bacteria (Hafez et al., 2017).
Polysubstituted Pyrroles Synthesis
Research has also explored the synthesis of polysubstituted pyrroles starting from terminal alkynes, sulfonyl azides, and allenes, involving compounds with similar functional groups. This process is significant for creating complex molecules with potential applications in drug development and materials science (Miura et al., 2013).
Photosensitive Poly(benzoxazole) Precursors
A new photosensitive poly(benzoxazole) (PBO) precursor, featuring components related to the query compound, has been developed for use in photolithography and electronics. This precursor demonstrates sensitivity and contrast suitable for fine patterning, showcasing the compound's utility in advanced material applications (Ebara et al., 2002).
COX-2 Inhibitors and Anticancer Activity
Cyanopyrimidine hybrids, sharing a structural resemblance with the compound , have been designed and synthesized as COX-2 inhibitors. These compounds exhibit potent activity and demonstrate significant anticancer activity across various cell lines, highlighting their therapeutic potential (Al-Ghulikah et al., 2022).
Polarographic Studies
Polarographic studies on alkyl imidazolyl sulfoxides and sulfides, which are chemically related to the query compound, have provided insights into their electrochemical properties. This research is crucial for understanding the reactivity and potential applications of these compounds in electrochemical sensors and devices (Johansson & Wendsjö, 1983).
Mecanismo De Acción
Mode of action
The mode of action would depend on the specific targets of the compound. Generally, such compounds might interact with their targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Pharmacokinetics
The ADME properties would depend on various factors including the compound’s chemical structure, stereochemistry, and functional groups. Pyrrolidine derivatives are known to have good bioavailability due to their ability to form hydrogen bonds with biological targets .
Propiedades
IUPAC Name |
3-methyl-5-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonyl-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5S/c1-11-18-7-5-16(19-11)25-12-6-8-21(10-12)27(23,24)13-3-4-15-14(9-13)20(2)17(22)26-15/h3-5,7,9,12H,6,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCXLGQYUBGPCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclohexyl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2489758.png)
![2-chloro-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride](/img/structure/B2489760.png)
![Methyl 5-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2489762.png)


![N-[1-(3-Methylphenyl)-2-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2489769.png)

![N-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine](/img/structure/B2489772.png)

![Methyl (E)-4-oxo-4-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-ylamino]but-2-enoate](/img/structure/B2489775.png)



![5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B2489780.png)